molecular formula C26H24O7 B8101093 Thielavin B

Thielavin B

Cat. No.: B8101093
M. Wt: 448.5 g/mol
InChI Key: WEDUXPDJICNHCI-UHFFFAOYSA-N
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Description

Thielavin B is a complex organic compound that features multiple functional groups, including formyl, methoxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thielavin B typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and benzoic acid derivatives. The key steps may include:

    Formylation: Introduction of the formyl group using reagents such as Vilsmeier-Haack reagent.

    Methoxylation: Introduction of methoxy groups through methylation reactions using agents like dimethyl sulfate or methyl iodide.

    Esterification: Formation of the ester linkage between the phenyl and benzoate moieties, often using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Thielavin B can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Corresponding carboxylic acid derivative.

    Reduction: Corresponding alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Thielavin B can be used as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology and Medicine

This compound may have potential applications in drug discovery and development due to its structural complexity and functional groups that can interact with biological targets. It could serve as a lead compound for the development of new pharmaceuticals.

Industry

In materials science, this compound could be used in the development of new polymers or as a component in advanced materials with specific properties such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of Thielavin B would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The formyl and methoxy groups could participate in hydrogen bonding or hydrophobic interactions, while the benzoyl group could enhance binding affinity through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Formyl-3-methoxyphenyl) benzoate
  • (4-Formyl-2-methylphenyl) 2-methoxybenzoate
  • (3-Methoxy-2-methylphenyl) 4-(2-methylbenzoyl)oxybenzoate

Uniqueness

Thielavin B is unique due to the specific arrangement and combination of its functional groups

Properties

IUPAC Name

(4-formyl-3-methoxy-2-methylphenyl) 2-methoxy-3-methyl-4-(2-methylbenzoyl)oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O7/c1-15-8-6-7-9-19(15)25(28)32-22-13-11-20(24(31-5)17(22)3)26(29)33-21-12-10-18(14-27)23(30-4)16(21)2/h6-14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDUXPDJICNHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C(=C(C=C2)C(=O)OC3=C(C(=C(C=C3)C=O)OC)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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